molecular formula C9H12N2O2 B13614978 6-Tert-butylpyrimidine-4-carboxylic acid

6-Tert-butylpyrimidine-4-carboxylic acid

Cat. No.: B13614978
M. Wt: 180.20 g/mol
InChI Key: XSKQLRQPUOKXMP-UHFFFAOYSA-N
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Description

6-Tert-butylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butyl group attached to the pyrimidine ring enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butylpyrimidine-4-carboxylic acid typically involves the reaction of tert-butylamine with a pyrimidine derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in carbon–carbon bond-forming reactions due to its mild and functional group-tolerant conditions . The reaction involves the use of boron reagents and palladium catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the pyrimidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

6-Tert-butylpyrimidine-4-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Tert-butylpyrimidine-4-carboxylic acid include:

  • 2,4,6-Tri-tert-butylpyrimidine
  • 2,6-Di-tert-butylpyridine
  • 4-tert-Butylpyridine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-tert-butylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)7-4-6(8(12)13)10-5-11-7/h4-5H,1-3H3,(H,12,13)

InChI Key

XSKQLRQPUOKXMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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